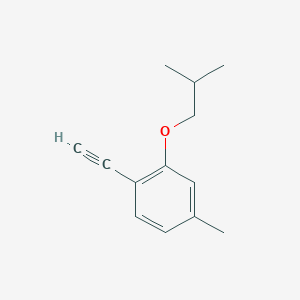
4-Chloro-2-(2-methoxyethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-methoxyethoxy)phenol is a chemical compound with the molecular formula C9H11ClO3 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the 4-position and a 2-(2-methoxyethoxy) group at the 2-position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of a strong acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
4-Chloro-2-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce a variety of substituted phenols .
科学的研究の応用
4-Chloro-2-(2-methoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme-catalyzed reactions involving phenolic compounds.
作用機序
The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)phenol involves its interaction with biological targets, such as enzymes and cell membranes. The phenolic group can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites and interfering with substrate binding .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but with a methyl group instead of the 2-(2-methoxyethoxy) group.
4-Chloro-3-methylphenol: Another chlorinated phenol with a different substitution pattern.
4-Chloro-2-ethylphenol: Contains an ethyl group instead of the 2-(2-methoxyethoxy) group.
Uniqueness
4-Chloro-2-(2-methoxyethoxy)phenol is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may influence its reactivity and biological activity compared to other chlorinated phenols .
特性
IUPAC Name |
4-chloro-2-(2-methoxyethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIWUETZURFQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














